molecular formula C15H16F3N3OS B2904563 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 1448130-16-2

2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2904563
CAS No.: 1448130-16-2
M. Wt: 343.37
InChI Key: KVWXYDIPDYVYHN-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a benzamide core, a 3-(trifluoromethyl)-1H-pyrazol group, and an ethylsulfanyl linker, structural features commonly associated with bioactive molecules. The pyrazole ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in drug discovery, known for its ability to participate in key hydrogen bonding interactions and modulate electronic properties, thereby influencing a compound's potency and metabolic stability . Compounds with these structural elements are frequently investigated for their potential to interact with a variety of enzymatic targets and cellular receptors. Research on analogous structures has demonstrated promising biological activities, including serving as antagonists for specific receptors such as PPARδ , and exhibiting antitumor properties . The presence of the trifluoromethyl group is a common strategy to enhance membrane permeability and improve binding affinity. This product is intended for research applications, including but not limited to, in vitro assay development, target identification and validation, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c1-2-23-12-6-4-3-5-11(12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWXYDIPDYVYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with the benzamide structure. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This process can be carried out without the need for a photoredox catalyst, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and electrochemical microreactors can enhance the efficiency of the synthesis by providing rapid and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins, leading to increased biological activity. The pyrazole ring may interact with enzymes or receptors, modulating their activity and resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Difluoromethyl : The target compound’s trifluoromethyl group provides stronger electron-withdrawing effects and higher lipophilicity compared to the difluoromethyl sulfonyl group in , which may influence membrane permeability and target binding.

Pyrazole vs.

Sulfur-Containing Groups : The ethylsulfanyl group in the target compound and contrasts with the sulfonyl group in , affecting redox stability and hydrogen-bond acceptor capacity.

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) are unavailable for the target compound, inferences can be drawn:

  • Lipophilicity : The trifluoromethyl and ethylsulfanyl groups likely increase logP compared to the tetrazole-containing analog .
  • Metabolic Stability : The pyrazole ring may confer resistance to oxidative metabolism relative to tetrazoles or thiazoles .
  • Synthetic Accessibility : The absence of stereocenters (unlike filapixant ) simplifies synthesis compared to chiral analogs.

Biological Activity

The compound 2-(ethylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a phenylpyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of insecticidal applications. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring with several substituents, including an ethylsulfanyl group and a trifluoromethyl group. The synthesis typically involves multi-step reactions starting from precursors such as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile. The overall yield of the synthesis process can reach up to 85% under optimized conditions .

Insecticidal Properties

Research indicates that compounds within the phenylpyrazole class, including the target compound, exhibit significant insecticidal activity by targeting the central nervous system of insects. They function primarily by inhibiting glutamate-gated chloride channels, leading to neurotoxicity in pests. This mechanism is similar to that of established insecticides like fipronil and ethiprole, which are widely used in agricultural settings .

Antiparasitic Activity

Preliminary studies suggest that related compounds exhibit antiparasitic properties against protozoan infections. For instance, derivatives with trifluoromethyl substitutions have shown enhanced activity against pathogens such as Giardia lamblia and Entamoeba histolytica compared to standard treatments like Albendazole . While specific data on the target compound's antiparasitic efficacy is limited, its structural analogs indicate potential in this area.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Insecticidal Efficacy : A study demonstrated that phenylpyrazole derivatives effectively controlled pest populations in agricultural trials, showcasing their utility as crop protection agents.
  • Cytotoxicity Assessment : In vitro tests have indicated that certain derivatives exhibit low cytotoxicity while maintaining potent biological activity, making them attractive candidates for further development .

Data Table: Summary of Biological Activities

Compound NameActivity TypeEfficacy LevelReference
This compoundInsecticidalHigh (similar to fipronil)
Trifluoromethyl-substituted pyrazolesAntiparasiticHigher than Albendazole
Phenylpyrazole derivativesCytotoxicityLow cytotoxicity observed

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions .
  • Step 2: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagents .
  • Step 3: Coupling the pyrazole moiety to the benzamide backbone via nucleophilic substitution or amide bond formation using coupling agents (e.g., HATU or EDC/HOBt) .
  • Step 4: Thioether formation (ethylsulfanyl group) through alkylation with ethyl mercaptan or Mitsunobu reactions .
    Key Considerations: Solvent choice (DMF or THF) and temperature control (0–80°C) are critical for yield optimization .

Advanced: How can tautomerism in the pyrazole ring affect spectroscopic characterization?

Answer:
The pyrazole ring’s 1H- and 2H-tautomers may lead to discrepancies in NMR data. For example:

  • ¹H NMR: Signals for NH protons (δ 10–12 ppm) may split or broaden due to tautomeric equilibrium .
  • 13C NMR: Carbon shifts for the pyrazole C3 position vary by ~5 ppm depending on tautomer dominance .
    Resolution Strategies:
  • Use low-temperature NMR (e.g., –40°C) to slow tautomer interconversion.
  • Employ deuterated solvents (DMSO-d6) to stabilize specific tautomers.
  • Validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy: ¹H/13C NMR to verify substituent positions and connectivity. Key signals include:
    • Benzamide carbonyl (δ ~167 ppm in 13C NMR).
    • Trifluoromethyl group (δ –62 ppm in 19F NMR) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected for C₁₆H₁₇F₃N₃OS: ~380.1 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and S–C vibrations (~600–700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation approaches include:

  • Standardized Assays: Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies) .
  • Control Compounds: Compare with known pyrazole-based inhibitors (e.g., Celecoxib for COX-2 assays) .
  • Dose-Response Curves: Establish IC₅₀ values across ≥3 independent replicates to assess reproducibility .
  • Structural Confirmation: Re-analyze compound purity via HPLC (>95%) to rule out degradation products .

Basic: What initial biological activities are associated with this compound?

Answer:
Pyrazole-trifluoromethyl-benzamide hybrids are linked to:

  • Kinase Inhibition: Potential ATP-competitive binding to kinases (e.g., JAK2, EGFR) due to the pyrazole’s heterocyclic scaffold .
  • Antimicrobial Activity: Thioether groups may disrupt bacterial membrane integrity (MIC testing recommended) .
  • Anti-inflammatory Effects: Trifluoromethyl groups enhance metabolic stability in COX-2 inhibition assays .

Advanced: How to optimize substituents for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Screening: Replace ethylsulfanyl with methylsulfonyl or arylthio groups to modulate lipophilicity (clogP) .
  • Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., nitro) at C4 to enhance binding affinity .
  • QSAR Modeling: Use software (e.g., Schrödinger’s Maestro) to correlate substituent effects with bioactivity .
    Validation: Synthesize top candidates and test in vitro/in vivo models (e.g., xenograft assays for anticancer activity) .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility: Low aqueous solubility (<10 µM in PBS) due to lipophilic trifluoromethyl and thioether groups. Use DMSO for stock solutions .
  • Stability:
    • pH Sensitivity: Degrades in alkaline conditions (pH >9); store at pH 6–7.
    • Light Sensitivity: Protect from UV light to prevent thioether oxidation .

Advanced: How to address low yields in the final coupling step?

Answer:

  • Reagent Optimization: Switch from HATU to PyBOP for amide bond formation (reduces side reactions) .
  • Microwave Synthesis: Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
  • Workup Adjustments: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product efficiently .

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